2-(4,5-Dihydro-1H-imidazol-2-ylamino)-4-methylsulfanyl-butyric acid hydrochloride
Overview
Description
2-(4,5-Dihydro-1H-imidazol-2-ylamino)-4-methylsulfanyl-butyric acid hydrochloride is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles.
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis approach, where all reactants are combined in a single reaction vessel. This method is advantageous as it reduces the number of purification steps and increases overall yield. For example, a one-pot metal and acid-free synthesis of imidazole derivatives has been reported, which involves the reaction of internal alkynes with iodine in dimethyl sulfoxide, followed by the addition of an aldehyde and ammonium acetate .
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dihydro-1H-imidazol-2-ylamino)-4-methylsulfanyl-butyric acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazole ring to a dihydroimidazole.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4,5-Dihydro-1H-imidazol-2-ylamino)-4-methylsulfanyl-butyric acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(4,5-Dihydro-1H-imidazol-2-ylamino)-4-methylsulfanyl-butyric acid hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the compound may interact with biological receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Metronidazole: A bactericidal agent with an imidazole core.
Omeprazole: An antiulcer drug featuring an imidazole ring.
Uniqueness
2-(4,5-Dihydro-1H-imidazol-2-ylamino)-4-methylsulfanyl-butyric acid hydrochloride is unique due to the presence of both the imidazole ring and the methylsulfanyl group, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-ylamino)-4-methylsulfanylbutanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2S.ClH/c1-14-5-2-6(7(12)13)11-8-9-3-4-10-8;/h6H,2-5H2,1H3,(H,12,13)(H2,9,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEROCMNNBHZPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC1=NCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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